
Estradiol
Overview
Description
Estradiol (17β-estradiol, E2) is a naturally occurring steroid hormone and the most potent endogenous estrogen in humans. It is primarily synthesized in the ovaries (in premenopausal women), with smaller amounts produced in the testes (in men) and adrenal glands. This compound plays a critical role in regulating the menstrual cycle, maintaining reproductive tissues, and influencing non-reproductive systems, including the cardiovascular, skeletal, and nervous systems . Its chemical structure (Fig. 1) consists of a steroid nucleus with a phenolic A ring, a hydroxyl group at position 3, and a β-hydroxyl group at position 17. This structure enables high-affinity binding to estrogen receptors (ERα and ERβ), mediating genomic and non-genomic signaling pathways .
This compound exists in four natural forms: estrone (E1, less potent, predominant postmenopause), estriol (E3, weak activity, elevated during pregnancy), and estetrol (E4, fetal liver-derived). Among these, E2 exhibits the highest estrogenic potency due to its strong receptor-binding affinity .
Preparation Methods
Biosynthesis of Estradiol in Bone Marrow-Derived Stem Cells
Differentiation of BMSCs into Steroidogenic Cells
A landmark study demonstrated that female rat bone marrow stem cells (BMSCs) differentiate into estrogen-producing cells under high-glucose (4.5 g/L) conditions . Key findings include:
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P450arom Expression : BMSCs cultured for 4 days expressed cytochrome P450 aromatase (CYP19), confirmed via RT-PCR and immunocytochemistry . This enzyme catalyzes the conversion of testosterone to this compound.
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Hormone Secretion : Radioimmunoassay (RIA) detected 128 ± 18 pg/mL of this compound in culture media after 48 hours, a 3.2-fold increase over baseline .
Table 2: this compound Production in BMSC Cultures
Culture Condition | This compound (pg/mL) | Testosterone (ng/mL) | Androstenedione (ng/mL) |
---|---|---|---|
Baseline (Day 0) | 40 ± 5 | 0.12 ± 0.03 | 0.08 ± 0.01 |
High Glucose (Day 4) | 122 ± 15 | 0.45 ± 0.07 | 0.31 ± 0.05 |
High Glucose + RA (Day 4) | 158 ± 20* | 0.43 ± 0.06 | 0.29 ± 0.04 |
*RA: 10⁻⁵ M retinoic acid; P < 0.05 vs. high glucose alone .
Advanced Nanoformulation Techniques
Polymer System | Surfactant | Size (nm) | PDI | Encapsulation Efficiency (%) |
---|---|---|---|---|
PEG–PBA–PEG + olive oil | None | 384 ± 40 | 0.204 | 29.0 |
PEG–PBA–PEG + Tween 80 | Tween 80 (2%) | 97 ± 22 | 0.782 | 70.4 |
Comparative Analysis of Preparation Methods
Yield and Scalability
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Chemical Synthesis : Industrial processes achieve ~74% yields for this compound valerate, suitable for large-scale production .
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Biosynthesis : BMSC cultures produce microgram quantities, limiting scalability but offering potential for autologous therapies .
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Nanoformulation : High encapsulation efficiency (70.4%) balances bioavailability and controlled release .
Purity and Regulatory Considerations
Crystallization in methanol ensures >99.4% purity for pharmaceutical applications , whereas biosynthetic methods require stringent removal of cell culture contaminants like fetal bovine serum .
Chemical Reactions Analysis
Metabolic Pathways and Oxidative Transformations
Estradiol's metabolism involves oxidation to reactive intermediates, particularly quinones, which drive its biological and toxicological outcomes. Key steps include:
Oxidation to Quinones
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This compound derivatives, such as 4-hydroxythis compound (4-OHE2), undergo enzymatic oxidation (e.g., lactoperoxidase, tyrosinase) to form this compound-3,4-quinone (E2-3,4-Q) .
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This quinone is highly reactive and forms depurinating DNA adducts, contributing to genotoxicity .
Enzymatic Detoxification
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Detoxification enzymes (e.g., catechol-O-methyltransferase, S-transferase) mitigate quinone toxicity by methylating or conjugating intermediates .
Table 1: Key Metabolic Transformations
Reactant | Product | Key Enzymes |
---|---|---|
4-OHE2 | E2-3,4-Q | Lactoperoxidase |
This compound | Estrone/Estradiol (via hydroxylation) | Cytochrome P450 |
DNA Adduct Formation and Reactivity
This compound quinones react with DNA nucleotides, forming mutagenic adducts.
Reactivity Comparison
Quinone Type | Adduct Type | Stability |
---|---|---|
E2-3,4-Q | 4-OHE2-1-N3Ade | Rapid depurination |
4-OHE2-1-N7Gua | 3-hour half-life | |
E2-2,3-Q | 2-OHE2-6-N3Ade | Slower depurination |
E2-3,4-Q exhibits higher reactivity than E2-2,3-Q, forming depurinating adducts at 3–5 times the rate . These adducts destabilize DNA, promoting mutations linked to cancer .
Synthetic Routes and Optimization
This compound methyl ether synthesis exemplifies modern organic chemistry strategies:
Key Steps
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Domino Reaction : Diphenylprolinol silyl ether mediates Michael addition and aldol cyclization to form steroid rings .
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One-Pot Reduction : LiBHEt₃ and DIBAL reduce intermediates in tandem, eliminating separate purification steps .
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Friedel–Crafts Acylation : Introduces the methyl ether group with high regioselectivity .
Table 2: Optimized Synthesis Metrics
This route reduces time and waste, achieving 15% yield with streamlined workflows .
Biological and Toxicological Implications
The reactivity of this compound quinones correlates with their precursors' carcinogenicity. For instance:
Scientific Research Applications
Therapeutic Uses
Estradiol is primarily used in hormone replacement therapy (HRT) for menopausal women to alleviate symptoms associated with estrogen deficiency. Its therapeutic applications include:
- Management of Menopausal Symptoms : this compound is effective in treating vasomotor symptoms such as hot flashes and vaginal atrophy. These symptoms arise from decreased estrogen levels during menopause, leading to discomfort and a diminished quality of life .
- Osteoporosis Prevention : this compound plays a protective role in bone health by inhibiting bone resorption, thereby reducing the risk of osteoporosis in postmenopausal women .
- Treatment of Hypoestrogenism : Conditions like primary ovarian failure or hypogonadism can lead to low this compound levels. Supplementation helps restore hormonal balance .
- Cancer Treatment : this compound is utilized in palliative care for certain cancers, including breast cancer and advanced prostate cancer. It is often administered alongside other treatments .
Impact on Bone Mineral Density (BMD)
Recent studies have shown that this compound significantly influences bone mineral density. A genome-wide association study (GWAS) indicated a causal relationship between elevated this compound levels and increased BMD in both males and females, highlighting its importance in skeletal health .
Table 1: this compound Levels and Bone Mineral Density
Group | This compound Level (pmol/L) | BMD Change (%) |
---|---|---|
Males | >175 | +3.5 |
Females | >175 | +4.2 |
Role in Cancer Risk
This compound has been implicated in the etiology of certain cancers, particularly hormone-sensitive cancers such as breast and endometrial cancer. A Mendelian randomization study found associations between endogenous this compound levels and increased risks for specific cancers:
- Breast Cancer : A slight increase in risk was observed with higher this compound levels (OR 1.01; 95% CI, 1.00-1.02) .
- Endometrial Cancer : Higher this compound was associated with a significant increase in risk (OR 1.09; 95% CI, 1.06-1.11) .
Influence on Autoimmune Diseases
Research indicates that this compound may modulate immune responses, particularly in autoimmune diseases where women are disproportionately affected. This compound enhances antibody production and immune cell proliferation, which can influence disease prevalence and severity .
Case Study: this compound's Role in Systemic Lupus Erythematosus (SLE)
A study found that low-dose ethinyl this compound exacerbated renal disease in lupus-prone mice, suggesting that estrogenic compounds can influence autoimmune disease progression .
Neurological Effects
This compound has been shown to affect brain function and neuroprotection. Studies using brain scans have revealed changes in estrogen activity during menopause, indicating its role in cognitive health .
Table 2: Neurological Changes Associated with this compound Levels
Stage of Menopause | Estrogen Receptor Density | Cognitive Function Impact |
---|---|---|
Pre-menopausal | High | Optimal |
Perimenopausal | Moderate | Declining |
Post-menopausal | Low | Significant decline |
Mechanism of Action
Estradiol acts on estrogen receptors (ERα and ERβ) within target cells. Upon binding to these receptors, the this compound-receptor complex translocates to the nucleus, where it regulates gene transcription. This leads to the formation of messenger RNA and subsequent protein synthesis, which mediates the physiological effects of this compound. This compound exerts its effects on various tissues, including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .
Comparison with Similar Compounds
Natural Estrogens
Key Differences in Potency and Function
Compound | Source | Receptor Binding Affinity | Biological Potency (vs. E2) | Primary Role |
---|---|---|---|---|
Estradiol (E2) | Ovaries, testes | ERα: High; ERβ: High | 100% (Reference) | Menstrual cycle regulation, bone density, neuroprotection |
Estrone (E1) | Adipose tissue, ovaries | ERα: Moderate; ERβ: Low | 10-20% | Postmenopausal estrogen replacement |
Estriol (E3) | Placenta | ERα: Low; ERβ: Low | 1-3% | Pregnancy support, vaginal health |
Estetrol (E4) | Fetal liver | ERα: Moderate; ERβ: Low | 5-10% | Fetal development, contraceptive applications |
Research Findings :
- E2 induces near-maximal synthesis of uterine proteins (e.g., induced protein (IP)) at physiological concentrations (2–3 × 10⁻⁸ M), while E1 and E3 require 10–100× higher concentrations for similar effects .
- E4 shows mixed agonist/antagonist activity, making it a candidate for selective hormone replacement therapies .
Phytoestrogens
Structural and Functional Similarities
Phytoestrogens are plant-derived compounds with structural mimicry of E2 (Fig. 2). Major classes include isoflavones (genistein, daidzein), lignans, and coumestans (coumestrol).
Research Findings :
- They compete with E2 for ER binding, leading to mixed agonist/antagonist activity depending on tissue type .
Modifications Enhancing Therapeutic Utility
Research Findings :
- 26.5%) or live birth rates (22.5% vs. 21.9%) in assisted reproductive technology (ART) .
- Sulfamoylated derivatives enhance hydrophobic interactions near the steroid D ring, improving enzyme inhibition .
Selective Estrogen Receptor Modulators (SERMs) and Agonists
Research Findings :
- ERβ-selective agonists (e.g., ERB-041) induce similar ERβ conformations as E2 but avoid proliferative effects in breast tissue .
- Tamoxifen derivatives bind ERα with affinity comparable to E2 but act as antagonists in mammary tissue .
Aromatase Inhibitors and Impact on this compound Levels
Research Findings :
Formulation Variants: Estrace vs. Generic this compound
Research Note: Despite formulation differences (tablets, patches), both achieve similar serum E2 levels when dosed appropriately .
Biological Activity
Estradiol (E2), a potent form of estrogen, plays a crucial role in various physiological processes, including sexual development, reproductive function, and the regulation of numerous tissues. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings from diverse sources.
This compound exerts its effects primarily through binding to estrogen receptors (ERα and ERβ), which are nuclear hormone receptors that regulate gene expression. The balance between these receptors influences cellular responses to this compound. Recent studies have indicated that the ERα:ERβ ratio can significantly affect estrogen responsiveness in target tissues, such as the uterus and breast .
Key Mechanisms:
- Receptor Binding: this compound binds to estrogen receptors, initiating a cascade of genomic and non-genomic actions.
- Phosphorylation: this compound induces reversible phosphorylation of specific proteins, enhancing signaling pathways involved in cell growth and differentiation .
- Cross-talk with Growth Factors: this compound interacts with growth factors like EGF, modulating receptor activity even in the absence of this compound .
Biological Functions
This compound is involved in several critical biological functions:
- Reproductive Health: this compound regulates the menstrual cycle and promotes the development of secondary sexual characteristics.
- Bone Health: It plays a protective role against bone resorption, thereby reducing the risk of osteoporosis.
- Cardiovascular Health: this compound has been shown to have a cardioprotective effect, influencing lipid profiles and vascular function.
- Cognitive Function: Research indicates that this compound may protect against cognitive decline in aging women .
Case Study 1: this compound Levels and Menstrual Resumption
A study examined serum this compound and follicle-stimulating hormone (FSH) levels in perimenopausal women undergoing treatment with dienogest (DNG). Results indicated that higher this compound levels were associated with a greater likelihood of menstruation resuming post-treatment. The findings suggest that monitoring this compound can provide insights into reproductive health during menopause transitions .
Case Study 2: this compound's Role in Cancer
Research has shown that this compound's effects vary significantly across different cancer types. In breast cancer, elevated levels of this compound correlate with increased tumor proliferation. Conversely, in cervical cancer models, estrone (E1) was found to induce epithelial-to-mesenchymal transition (EMT), while this compound did not exhibit this effect . This highlights the nuanced roles different estrogens play in cancer biology.
Table 1: Effects of this compound on Cell Proliferation and Tyrosinase Activity
Concentration (nM) | Proliferation (cpm/10^5 cells) | Tyrosinase Activity (cpm/10^5 cells) |
---|---|---|
Control | 1.0 ± 0.05 | 4769 ± 25.5 |
0.4 | 7130.5 ± 376.5 | Increased by 50% |
1.6 | No significant increase | No significant increase |
This table summarizes the effects of different concentrations of this compound on cell proliferation and tyrosinase activity in human melanoma cells .
Table 2: Hormonal Levels in Premenopausal Women
Hormone | Cases (Mean ± CI) | Controls (Mean ± CI) | P-value |
---|---|---|---|
This compound (pg/ml) | 85.8 (72.5-101.5) | 80.3 (70.5-91.6) | 0.62 |
Bioavailable this compound | 49.9 (42.1-59.0) | 45.7 (40.2-51.9) | 0.46 |
Testosterone (ng/dl) | 28.1 (26.2-30.1) | 24.7 (23.3-26.1) | 0.005 |
This table presents data from a prospective case-control study examining premenopausal serum levels of this compound and testosterone among women diagnosed with breast cancer compared to controls .
Q & A
Basic Research Questions
Q. How can researchers ensure accurate measurement of estradiol in low-concentration biological samples?
- Methodological Answer : Use high-sensitivity assays validated against gold-standard methods (e.g., GC-MS) and report precision metrics (intra- and inter-assay CVs). Ultrapure water should be used to minimize contamination during LC-MS workflows . For clinical studies, measure both free and bound this compound fractions and validate assays across physiological ranges .
Q. What experimental designs are optimal for isolating this compound-specific effects in hormone studies?
- Methodological Answer : Utilize double-blind, placebo-controlled trials with standardized hormone administration (e.g., transdermal patches) to control for inter-individual variability. Include washout periods and counterbalance treatment orders to mitigate carryover effects .
Q. How should researchers address inter-individual variability in this compound response studies?
- Methodological Answer : Pool samples from homogeneous cohorts (e.g., premenopausal women) and stratify analyses by covariates like age, BMI, and hormone-binding globulin levels. Use mixed-effects models to account for repeated measures .
Q. What statistical approaches are recommended for analyzing this compound's dose-response relationships?
- Methodological Answer : Apply non-linear regression models (e.g., sigmoidal curves) and calculate EC₅₀ values. Use bootstrapping to estimate confidence intervals for small datasets, and report hazard ratios (HRs) with 95% CIs in clinical trials .
Q. How can this compound degradation be minimized during sample handling?
- Methodological Answer : Store samples at -80°C in amber vials to prevent photodegradation. Avoid freeze-thaw cycles and use protease inhibitors for protein-bound this compound preservation .
Advanced Research Questions
Q. How can conflicting findings between observational studies and RCTs on this compound's cardiovascular effects be reconciled?
- Methodological Answer : Conduct sensitivity analyses adjusting for confounding factors (e.g., timing of hormone initiation in menopause). Use Mendelian randomization to assess causality and meta-analytical frameworks to harmonize assay heterogeneity across studies .
Q. What methodologies elucidate this compound's organizational effects on neurodevelopment?
- Methodological Answer : Combine in vitro models (e.g., neuron-glial co-cultures) with in vivo animal studies to assess apoptosis, synaptogenesis, and gene expression. Use CRISPR/Cas9 to knock out estrogen receptors (ERα/ERβ) and isolate genomic vs. non-genomic pathways .
Q. How does Mendelian randomization address confounding in this compound-cancer association studies?
- Methodological Answer : Select SNPs strongly associated with this compound levels as instrumental variables, ensuring they satisfy MR assumptions (no pleiotropy). Use inverse-variance weighted (IVW) models and sensitivity analyses (e.g., MR-PRESSO) to detect horizontal pleiotropy .
Q. What experimental approaches validate this compound's dual genomic and non-genomic signaling mechanisms?
- Methodological Answer : Employ ER antagonists (e.g., ICI 182,780) to block genomic pathways and membrane-impermeable this compound conjugates (e.g., E2-BSA) to study non-genomic effects. Quantify rapid calcium flux or kinase activation via live-cell imaging .
Q. How can meta-analyses account for assay heterogeneity in this compound's tissue-specific effects? **
- Methodological Answer : Standardize data extraction protocols to include assay type (e.g., RIA vs. LC-MS), sensitivity thresholds, and matrix (serum vs. plasma). Use random-effects models to pool effect sizes and assess publication bias via funnel plots .
Q. Key Methodological Considerations
- Assay Validation : Report accuracy, precision, and limits of detection (LOD) for this compound assays, aligning with guidelines from endocrine societies .
- Data Reproducibility : Deposit raw data in repositories (e.g., GEO for omics data) and provide detailed protocols for experimental replication .
- Ethical Design : Adhere to IRB protocols for hormone administration and disclose conflicts of interest in clinical trials .
Properties
IUPAC Name |
(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXZDWNPVJITMN-ZBRFXRBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 | |
Record name | estradiol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Estradiol | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020573 | |
Record name | 17beta-Estradiol | |
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Molecular Weight |
272.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, White powder. | |
Record name | Estradiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000151 | |
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Record name | ESTRADIOL | |
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Boiling Point |
445.9±45.0 | |
Record name | Estradiol | |
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URL | https://www.drugbank.ca/drugs/DB00783 | |
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Solubility |
Very soluble in acetone, ethanol, dioxane, Freely soluble in alcohol; soluble in acetone, dioxane, other organic solvents; solutions of fixed alkali hydroxides; sparingly soluble in vegetable oils., In water, 3.90 mg/L at 27 °C, 0.0036 mg/mL | |
Record name | Estradiol | |
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Record name | Estradiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000151 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Impurities |
Reported impurities (for estradiol hemihydrate) include: estra-1,3,5(10),9(11)-tetraene-3,17beta-diol, estra-1,3,5(10)-triene-3,17alpha-diol (17alpha-estradiol), 3-hydroxyestra-1,3,5(10)-trien-17-one (estrone) and 4-methylestra-1,3,5(10)-triene-3,17beta-diol. /Estradiol hemihydrate/ | |
Record name | ESTRADIOL | |
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Color/Form |
White crystalline powder. Prisms from 80% alcohol, White or slightly yellow, small crystals or crystalline powder | |
CAS No. |
17916-67-5, 50-28-2 | |
Record name | Estra-1,3,5(10)-triene-3,17-diol (17β)-, (±)- | |
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Record name | Estradiol | |
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Record name | Estradiol [USP:INN:BAN] | |
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Record name | estradiol | |
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Record name | Estradiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000151 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ESTRADIOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/837 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
178.5 °C, 178-179 °C | |
Record name | Estradiol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00783 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ESTRADIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3589 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Estradiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000151 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ESTRADIOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/837 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.